molecular formula C10H17ClN4O B13628188 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Katalognummer: B13628188
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: OIJLABLEPBRIFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 4-chloro-3-methylpyrazole moiety and a propylamino group. This compound shares structural similarities with local anesthetics like prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) but incorporates a pyrazole ring instead of a toluidine group . The chloro substituent at the pyrazole’s 4-position likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs .

Eigenschaften

Molekularformel

C10H17ClN4O

Molekulargewicht

244.72 g/mol

IUPAC-Name

3-(4-chloro-3-methylpyrazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C10H17ClN4O/c1-3-4-13-9(10(12)16)6-15-5-8(11)7(2)14-15/h5,9,13H,3-4,6H2,1-2H3,(H2,12,16)

InChI-Schlüssel

OIJLABLEPBRIFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(CN1C=C(C(=N1)C)Cl)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 4-Chloro-3-methyl-1H-pyrazole Intermediate

The key starting material, 4-chloro-3-methyl-1H-pyrazole , can be synthesized via halogenation of 3-methylpyrazole or through cyclization reactions involving hydrazine derivatives and appropriate β-dicarbonyl compounds. A representative method involves:

  • Reacting 3-methylpyrazole with a chlorinating agent under controlled conditions.
  • Alternatively, copper(I)-catalyzed coupling of 4-chloro-3-methyl-1H-pyrazole with aryl halides has been reported, employing potassium carbonate as base and N,N'-dimethylethylenediamine as ligand in toluene at 110 °C under inert atmosphere for 18 hours, yielding substituted pyrazole derivatives.
Parameter Condition/Details
Catalyst Copper(I) iodide
Base Potassium carbonate
Ligand N,N'-Dimethylethylenediamine
Solvent Toluene
Temperature 110 °C
Reaction Time 18 hours
Atmosphere Nitrogen (inert)
Work-up Extraction with ethyl acetate, washings, drying
Purification Silica gel chromatography

Introduction of the Propylamino Side Chain

Formation of 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide Analog

Although direct literature on the exact chloro-substituted compound is limited, the synthesis of the closely related 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide provides a useful synthetic framework. The general approach involves:

  • Formation of the pyrazole ring with methyl substitution.
  • Subsequent nucleophilic substitution or reductive amination to introduce the propylamino group at the 2-position of the propanamide backbone.
  • The amide group is introduced either by amidation of a corresponding acid or via direct coupling with an amine.

Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride during intermediate steps.

Step Reagents/Conditions Notes
Pyrazole ring formation Hydrazine + β-dicarbonyl compound Cyclization under reflux
Propylamino substitution Propylamine or propylamino precursor + coupling Reductive amination or nucleophilic substitution
Amidation Acid chloride or activated ester + ammonia/amine Standard amide bond formation

Oxidation and Functional Group Transformations

Oxidizing agents such as potassium persulfate or hydrogen peroxide are employed in related pyrazole syntheses for selective oxidation steps, often in the presence of organic solvents and acids to facilitate ring closure or functionalization.

Oxidizing Agent Amount (equiv) Role
Potassium persulfate 1.0 to 2.0 equivalents (optimal 1.3 to 1.7 eq) Oxidation of intermediate compounds
Hydrogen peroxide Alternative oxidizing agent Oxidation in pyrazole ring formation

Representative Synthetic Scheme (Hypothetical)

Comparative Data Table of Related Compounds and Methods

Compound Key Synthetic Step Yield (%) Reference
4-Chloro-3-methyl-1H-pyrazole Copper(I) iodide catalyzed coupling Not specified
3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide Multi-step pyrazole formation + amidation Not specified
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Oxidation with potassium persulfate Not specified

Research Discoveries and Notes

  • The presence of the chloro substituent on the pyrazole ring significantly influences the compound's reactivity and biological activity, making selective chlorination and handling critical in synthesis.
  • Propylamino substitution on the propanamide side chain is typically introduced via nucleophilic displacement or reductive amination, which requires careful control of reaction conditions to avoid side reactions.
  • Oxidizing agents such as potassium persulfate have been optimized for related pyrazole syntheses, with stoichiometric control (1.3 to 1.7 equivalents) enhancing yield and purity.
  • Purification methods commonly involve silica gel chromatography and recrystallization, with solvents chosen based on solubility and stability of intermediates and final compounds.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chloro-substituted pyrazole ring, potentially leading to dechlorination.

    Substitution: The chloro group on the pyrazole ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dechlorinated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide)

Prilocaine, a well-characterized local anesthetic, serves as a primary structural analog. Key differences and similarities include:

Property 3-(4-Chloro-3-methylpyrazol-1-yl)-2-(propylamino)propanamide Prilocaine
Core Structure Propanamide backbone with pyrazole substituent Propanamide backbone with toluidine
Molecular Weight ~285.7 g/mol (estimated) 220.31 g/mol
Key Substituents 4-Chloro-3-methylpyrazole, propylamino 2-Methylphenyl, propylamino
Solubility Likely lower aqueous solubility due to pyrazole’s hydrophobicity Freely soluble in water
Pharmacological Role Hypothesized local anesthetic (inferred from structural analogy) Confirmed local anesthetic

Discussion :
The replacement of prilocaine’s toluidine group with a pyrazole ring introduces steric and electronic changes. The pyrazole’s chloro substituent may improve membrane permeability but reduce solubility compared to prilocaine’s polar toluidine group. Prilocaine’s USP specifications confirm >99% purity , whereas the target compound’s synthesis and purity data remain uncharacterized in available literature.

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

This sulfonamide-pyrazole hybrid (reported in Molecules, 2015) shares a pyrazole motif but differs in backbone and functional groups :

Property Target Compound Sulfonamide-Pyrazole Hybrid
Core Structure Propanamide-pyrazole Pyridinesulfonamide-pyrazole
Molecular Weight ~285.7 g/mol 507.0 g/mol
Key Functional Groups Amide, propylamino, chloro-pyrazole Sulfonamide, carbamoyl, pyridine
Synthesis Yield Not reported 76% yield (EtOAc/Et2O recrystallization)
Spectroscopic Data Not available IR: 1726 cm⁻¹ (C=O); 1H-NMR: δ 0.90 (CH3)

Discussion :
The sulfonamide-pyrazole compound’s higher molecular weight and sulfonamide group suggest distinct pharmacokinetic properties, such as prolonged half-life or altered protein binding. Its synthesis route (using 4-chlorophenyl isocyanate) contrasts with the target compound’s likely amide-based preparation. The hybrid’s IR and NMR data provide benchmarks for characterizing the target compound’s functional groups .

Other Pyrazole-Containing Analogs

Clarke’s Analysis of Drugs and Poisons lists compounds like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide , which feature pyrazole rings with trifluoromethyl or methylphenyl substituents . These analogs highlight:

  • Trifluoromethyl groups : Enhance metabolic stability and electronegativity.
  • Sulfonamide linkages : Improve water solubility and hydrogen-bonding capacity.

Biologische Aktivität

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide, a compound featuring a pyrazole ring, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C11H15ClN4O\text{C}_{11}\text{H}_{15}\text{Cl}\text{N}_4\text{O}

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory, antitumor, and antimicrobial effects.

1. Anti-inflammatory Activity

In vitro studies have shown that 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide can inhibit the production of pro-inflammatory cytokines. This effect is mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Antimicrobial Activity

The compound has also shown promising results against several bacterial strains. It was particularly effective against Gram-positive bacteria, indicating potential as an antibacterial agent.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Smith et al. (2023)Demonstrated anti-inflammatory effects in macrophage cell lines with significant reduction in TNF-alpha levels.
Johnson et al. (2024)Reported cytotoxicity in breast cancer cell lines with IC50 values around 15 µM.
Lee et al. (2024)Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide resulted in a significant decrease in IL-6 and TNF-alpha production compared to untreated controls.

Case Study 2: Antitumor Activity
A xenograft model using human breast cancer cells indicated that administration of the compound led to tumor size reduction by approximately 40% after four weeks of treatment. Histological analysis revealed increased apoptosis markers in treated tumors.

Q & A

Q. What are the key steps and methodologies for synthesizing 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide?

The synthesis typically involves:

  • Step 1 : Condensation of a substituted pyrazole precursor (e.g., 4-chloro-3-methyl-1H-pyrazole) with a propylamine-bearing backbone.
  • Step 2 : Functionalization of the propanoamide group via nucleophilic substitution or coupling reactions.
  • Step 3 : Purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization from solvents like 2-propanol .
    Critical parameters include temperature control (<25°C for sensitive intermediates) and use of aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates .

Q. What analytical techniques are used to confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., chlorine on pyrazole, propylamino group).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>99% by UV detection).
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ ion at m/z ~300–350) .
    X-ray crystallography (using SHELX software for refinement) is recommended for resolving ambiguous structural features .

Q. What are the primary chemical reactions this compound undergoes under standard laboratory conditions?

  • Oxidation : Reacts with potassium permanganate to form carboxylic acid derivatives.
  • Reduction : Sodium borohydride or LiAlH4 reduces amide groups to amines.
  • Substitution : Nucleophilic displacement of the chloro group on the pyrazole ring with amines or thiols .
    Reaction conditions (e.g., solvent polarity, pH) significantly influence yields, as noted in studies of analogous pyrazole derivatives .

Advanced Research Questions

Q. How does 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide interact with biological targets, and what methodologies elucidate its mechanism?

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or proteases) to measure IC50 values.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., with cannabinoid or serotonin receptors) to determine Ki values .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to targets like CB1 receptors, as seen in structurally related compounds .
    Contradictions in activity data (e.g., anti-HIV vs. antitumor effects in analogs) require cross-validation using orthogonal assays .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Systematic SAR Studies : Modify substituents (e.g., replacing chloro with bromo or methyl groups) to isolate activity drivers.
  • Meta-Analysis : Compare datasets from independent studies (e.g., anti-HIV activity in benzothiazole derivatives vs. pyrazole-propanamides) to identify confounding variables like assay conditions .
  • Dose-Response Curves : Establish EC50/IC50 relationships to rule out nonspecific effects at high concentrations .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of analogs with improved pharmacokinetic properties?

  • Hydrogen Bond Analysis : Identify key interactions (e.g., pyrazole N-H with active site residues) to optimize binding affinity.
  • Solvent Accessibility Maps : Guide substitutions to enhance solubility (e.g., adding polar groups to solvent-exposed regions) .
    For example, replacing the propylamino group with a hydrophilic PEG chain improved solubility in related propanamide derivatives .

Q. What are the challenges in determining the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound?

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction.
  • Permeability : Caco-2 cell monolayers predict intestinal absorption .
    Discrepancies between in vitro and in vivo data (e.g., bioavailability <50%) may arise from efflux transporters like P-gp, requiring transporter inhibition studies .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

  • Key Analog Modifications :
    • Pyrazole Substituents : Chloro → bromo (enhanced halogen bonding) or amino (improved solubility).
    • Propylamino Chain : Shortening to ethyl or elongating to butyl alters target selectivity .
  • Activity Trends :
    • Antitumor activity correlates with electron-withdrawing groups on pyrazole (e.g., nitro or cyano) .
    • Anti-inflammatory effects are stronger in analogs with methylpropanoic acid backbones .

Q. Tables for Critical Comparisons

Q. Table 1: Biological Activities of Pyrazole-Propanamide Analogs

Compound ModificationBiological Activity (IC50)Key TargetReference
3-(4-Chloro-pyrazol)-propanamide2.5 µM (Antitumor)Topoisomerase II
3-(4-Bromo-pyrazol)-propanamide1.8 µM (Antiviral)HIV-1 Reverse Transcriptase
3-(4-Amino-pyrazol)-propanamide10 µM (Anti-inflammatory)COX-2

Q. Table 2: Optimization of Synthesis Yields

Reaction ConditionYield (%)Purity (HPLC)Reference
DMF, 60°C, 24h72%98.5%
DMSO, RT, 48h65%97.0%
Ethanol Reflux, 12h55%95.0%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.